molecular formula C22H14O2 B14466858 2-(Phenylethynyl)anthracene-1,4-diol CAS No. 65734-60-3

2-(Phenylethynyl)anthracene-1,4-diol

Cat. No.: B14466858
CAS No.: 65734-60-3
M. Wt: 310.3 g/mol
InChI Key: GUTJCJBRFGRAKH-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)anthracene-1,4-diol is an anthracene-based derivative known for its unique photophysical and electrochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)anthracene-1,4-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are catalyzed by palladium and often require specific conditions such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction proceeds with good yields and involves the coupling of phenylethynyl groups to the anthracene core .

Industrial Production Methods: Industrial production methods for anthracene derivatives, including this compound, often involve large-scale cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)anthracene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylethynyl)anthracene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Phenylethynyl)anthracene-1,4-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, including imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 2-(Phenylethynyl)anthracene-1,4-diol is unique due to the presence of hydroxyl groups at positions 1 and 4, which enhance its solubility and reactivity compared to other anthracene derivatives. The phenylethynyl group also contributes to its distinct photophysical properties, making it a valuable compound for specific applications in optoelectronics and imaging .

Properties

CAS No.

65734-60-3

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-(2-phenylethynyl)anthracene-1,4-diol

InChI

InChI=1S/C22H14O2/c23-21-14-18(11-10-15-6-2-1-3-7-15)22(24)20-13-17-9-5-4-8-16(17)12-19(20)21/h1-9,12-14,23-24H

InChI Key

GUTJCJBRFGRAKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=CC4=CC=CC=C4C=C3C(=C2)O)O

Origin of Product

United States

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